(2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine
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Overview
Description
(2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxy group and a methyl group attached to the benzene ring, along with a propan-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-methoxy-4-methylbenzaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using a suitable amine, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride. This step forms the corresponding amine.
Resolution: The racemic mixture of the amine is then resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the desired enantiomer, reducing the need for resolution steps.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenethylamines with different functional groups.
Scientific Research Applications
(2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as:
Receptors: Binding to and modulating the activity of certain neurotransmitter receptors.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(3-Methoxyphenyl)propan-1-amine: Lacks the methyl group on the benzene ring.
(2R)-2-(4-Methylphenyl)propan-1-amine: Lacks the methoxy group on the benzene ring.
(2R)-2-(3,4-Dimethoxyphenyl)propan-1-amine: Contains an additional methoxy group on the benzene ring.
Uniqueness
(2R)-2-(3-Methoxy-4-methylphenyl)propan-1-amine is unique due to the specific arrangement of the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(2R)-2-(3-methoxy-4-methylphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-4-5-10(9(2)7-12)6-11(8)13-3/h4-6,9H,7,12H2,1-3H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVZJHXYEVSNRM-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)CN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C)CN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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